4-(Piperazine-1-carbonyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(piperazine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C12H13N3O/c13-9-10-1-3-11(4-2-10)12(16)15-7-5-14-6-8-15/h1-4,14H,5-8H2 |
InChI Key |
DIAXYBAIVPIEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Overview of the Piperazine Benzonitrile Scaffold in Chemical Research
The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov It is a six-membered ring containing two nitrogen atoms at opposite positions. nih.govwisdomlib.org This arrangement allows for the attachment of various substituents at these nitrogen atoms, enabling the fine-tuning of a molecule's pharmacological properties. nih.govresearchgate.net The piperazine moiety is a key component in a wide array of therapeutic agents with diverse biological activities, including anticancer, antidepressant, antipsychotic, anti-inflammatory, and antimicrobial effects. wisdomlib.orgresearchgate.netnih.govresearchgate.netjetir.org
When combined with a benzonitrile (B105546) group, the resulting piperazine-benzonitrile scaffold offers a unique combination of structural features. The benzonitrile moiety, a benzene (B151609) ring with a nitrile group (-C≡N), can participate in various interactions with biological targets. The nitrile group, for instance, can act as a hydrogen bond acceptor or engage in dipole-dipole interactions.
The versatility of the piperazine-benzonitrile scaffold makes it a valuable building block in the synthesis of complex molecules. Researchers can modify both the piperazine and the benzonitrile portions of the molecule to explore structure-activity relationships and optimize desired biological effects. This adaptability has led to the investigation of numerous derivatives for a wide range of therapeutic applications.
Significance of the 4 Piperazine 1 Carbonyl Benzonitrile Structural Motif in Academic Studies
The specific arrangement found in 4-(piperazine-1-carbonyl)benzonitrile, where the piperazine (B1678402) and benzonitrile (B105546) moieties are linked by a carbonyl group at the para position of the benzene (B151609) ring, has proven to be of particular importance in academic and industrial research. This structural motif serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.
Research has demonstrated the utility of the this compound motif in the development of agents targeting various diseases. For example, it has been incorporated into molecules designed as antitubercular agents. nih.gov Furthermore, derivatives of this motif have been explored for their potential in treating central nervous system disorders. researchgate.netnih.gov
Table 1: Investigated Therapeutic Areas for Piperazine-Benzonitrile Derivatives
| Therapeutic Area | Examples of Investigated Activity |
| Oncology | Antiproliferative activity against various cancer cell lines. jetir.org |
| Infectious Diseases | Antimicrobial, antitubercular, and antiviral properties. researchgate.netnih.govnih.gov |
| Central Nervous System Disorders | Antipsychotic, antidepressant, and anxiolytic potential. researchgate.netnih.gov |
| Inflammatory Conditions | Anti-inflammatory effects. wisdomlib.orgjetir.org |
Current Research Trajectories and Open Questions for the Compound
Established Synthetic Routes to the this compound Scaffold
The traditional synthesis of the this compound scaffold is a well-documented process that relies on fundamental organic reactions. The assembly of this structure is typically achieved through a convergent synthesis, where the piperazine ring, the carbonyl linker, and the benzonitrile (B105546) moiety are combined in a stepwise fashion.
Amide Bond Formation Strategies for the Piperazine-Carbonyl Linkage
The formation of the amide bond between the piperazine ring and the benzonitrile-containing acyl group is a critical step in the synthesis of this compound. Several reliable methods are employed to achieve this transformation with high efficiency.
One of the most common approaches involves the reaction of piperazine with an activated carboxylic acid derivative of 4-cyanobenzoic acid. The carboxylic acid is often converted to a more reactive species, such as an acyl chloride, to facilitate the nucleophilic attack by the secondary amine of the piperazine ring. For instance, 4-cyanobenzoyl chloride can be reacted with piperazine in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. This method is widely utilized due to its straightforward nature and high yields.
Alternatively, peptide coupling agents can be employed to mediate the direct amidation of 4-cyanobenzoic acid with piperazine. Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective for this purpose. This approach avoids the need to isolate the highly reactive acyl chloride and often proceeds under mild conditions with high selectivity.
The choice of piperazine derivative is also a key consideration. If a monosubstituted piperazine is desired, a protecting group strategy is often necessary. For example, N-Boc-piperazine can be used to ensure that acylation occurs at the unprotected nitrogen, followed by a deprotection step to yield the final product.
| Starting Material (Benzonitrile Moiety) | Starting Material (Piperazine Moiety) | Coupling Method | Key Features |
| 4-Cyanobenzoyl chloride | Piperazine | Acyl Chloride Method | High reactivity, often requires a base (e.g., triethylamine) to neutralize HCl byproduct. |
| 4-Cyanobenzoic acid | Piperazine | Amide Coupling Agents (e.g., HBTU, EDCI) | Milder conditions, avoids isolation of acyl chloride, good for sensitive substrates. |
| 4-Cyanobenzoic acid | N-Boc-piperazine | Amide Coupling Agents | Allows for selective monosubstitution of the piperazine ring. |
Construction of the Benzonitrile Moiety
The benzonitrile portion of the molecule is typically derived from readily available starting materials. 4-Cyanobenzoic acid and its derivatives are common precursors for the synthesis of this compound. These starting materials can be sourced commercially or synthesized through established methods.
For instance, 4-cyanobenzoyl chlorides are versatile and highly reactive intermediates that can be prepared from 4-carbamoylbenzoic acids using a suitable chlorinating agent. This transformation allows for the conversion of a primary carboxamide to a nitrile while simultaneously forming the acyl chloride.
In more complex syntheses, the benzonitrile group may be introduced at a later stage. For example, a precursor molecule containing a suitable leaving group can be subjected to cyanation using a cyanide source. However, for the direct synthesis of the target compound, starting with a pre-functionalized benzonitrile derivative is generally more efficient.
Incorporation of the Piperazine Ring System
The piperazine ring is a common N-heterocycle in pharmaceuticals and is incorporated into the target scaffold through various synthetic strategies. The most direct method for synthesizing this compound involves the nucleophilic substitution reaction of piperazine with an activated 4-cyanobenzoyl derivative, as detailed in the amide bond formation section.
In the synthesis of more complex analogs, the piperazine ring can be introduced through several other well-established reactions. These include:
N-Alkylation: This involves the reaction of piperazine with an alkyl halide or sulfonate. This method is particularly useful for preparing N-substituted piperazine derivatives.
Reductive Amination: This two-step process involves the reaction of piperazine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced to the corresponding amine.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig amination allow for the formation of a C-N bond between an aryl halide and piperazine. This is a powerful tool for creating N-arylpiperazine derivatives.
Ring-Opening of 1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO can serve as a precursor to the piperazine ring through cleavage of one of its C-N bonds.
For the specific synthesis of this compound, the direct acylation of piperazine remains the most straightforward and commonly employed strategy.
Advanced Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly synthetic methodologies. These advanced approaches are also being applied to the synthesis of piperazine-containing compounds like this compound.
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and their intermediates. The formation of amide bonds, a key step in the synthesis of this compound, has been successfully translated into flow processes. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability.
Green Chemistry Principles in Reaction Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For the synthesis of this compound, several green chemistry strategies can be implemented to reduce the environmental impact of the process.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For piperazine synthesis, reactions can be performed in greener solvents or even under solvent-free conditions.
Catalytic Methods: The use of catalysts, including biocatalysts, can lead to more efficient and atom-economical reactions. For amide bond formation, enzymatic approaches using ligases or N-acyltransferases are being explored as alternatives to traditional coupling reagents. The hydration of nitriles to amides is another environmentally friendly method that can be catalyzed by metal complexes.
Phase Transfer Catalysis: This technique can facilitate reactions between reagents in immiscible phases, often allowing for the use of milder reaction conditions and reducing the need for organic solvents. Phase transfer catalysis has been successfully applied to the synthesis of piperazine derivatives.
Ionic Liquids: Ionic liquids can serve as recyclable reaction media and catalysts. A green synthetic route for benzonitrile has been developed using an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent.
By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and efficient.
Chemical Reactivity and Derivatization
The reactivity of this compound is characterized by the distinct chemistries of its benzonitrile and piperazine moieties. These functional groups can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution/addition, and can also participate in more complex reaction sequences like cascade and multicomponent reactions.
Oxidation and Reduction Reactions
The functional groups within this compound exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation: The piperazine ring is susceptible to oxidation. Kinetic studies on piperazine and its N-alkyl derivatives using oxidants like bromamine-T (BAT) in an acidic medium have shown that oxidation occurs, with the reaction rate influenced by the substituents on the nitrogen. researchgate.netscirp.org For N-acyl piperazines, oxidation can lead to the formation of lactams, such as piperidin-2-ones, when treated with reagents like iron(II)-hydrogen peroxide. researchgate.net The reaction of piperazine with hydroxyl radicals can proceed via both N-H and C-H abstraction, leading to products like 1,2,3,6-tetrahydropyrazine. nih.gov
Reduction: The benzonitrile group is the primary site for reduction. Catalytic hydrosilylation, using reagents like phenylsilane (B129415) in the presence of a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyst, can effectively reduce aromatic nitriles to the corresponding benzylamines via an N,N-disilylamine intermediate. researchgate.net Standard catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) can also convert the nitrile group to a primary amine (aminomethyl group). This transformation is fundamental in converting the cyano group into a versatile amine functionality.
Nucleophilic Substitution and Addition Reactions on the Benzonitrile and Piperazine Moieties
Piperazine Moiety: The secondary amine of the piperazine ring in this compound is a potent nucleophile. It readily undergoes N-alkylation with alkyl halides. researchgate.net To achieve mono-alkylation, strategies such as using a large excess of piperazine or employing a protective group like tert-butyloxycarbonyl (Boc) on one nitrogen are common. researchgate.net Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. nih.gov The piperazine nitrogen can also react with other electrophiles, such as acyl chlorides and sulfonyl chlorides, to form N-acyl and N-sulfonyl derivatives, respectively.
Benzonitrile Moiety: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic addition. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of nitrile chemistry. wikipedia.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Mild conditions may yield a primary amide (4-(piperazine-1-carbonyl)benzamide), while more vigorous conditions lead to the corresponding carboxylic acid (4-(piperazine-1-carbonyl)benzoic acid). youtube.com
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine, which upon aqueous workup, yields a ketone. wikipedia.org
Cyanohydrin Formation: The addition of a cyanide anion to an aldehyde or ketone results in a cyanohydrin. libretexts.orgdocbrown.info While the benzonitrile itself doesn't undergo this specific reaction, it highlights the general reactivity of the cyano group.
Cascade Reactions and Multicomponent Synthesis Involving the Compound
The bifunctional nature of this compound and its analogs makes them suitable substrates for complex, one-pot transformations.
Cascade Reactions: Benzonitrile analogs, particularly those with an ortho-carbonyl substituent, are known to participate in elegant cascade reactions. nih.gov These sequences often begin with a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization where the newly formed alkoxide attacks the electrophilic carbon of the cyano group. nih.govresearchgate.net This forms a new heterocyclic ring, such as an isoindolin-1-one. nih.gov While the para-substitution in this compound prevents direct intramolecular cyclization of this type, the principle demonstrates the potential of the benzonitrile moiety to act as an electrophilic partner in sequential reaction pathways.
Multicomponent Synthesis (MCRs): MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. mdpi.com The piperazine moiety of the title compound is an ideal component for many MCRs.
Isocyanide-Based MCRs: In reactions like the Ugi or Passerini reaction, an amine component is essential. nih.govnih.gov The secondary amine of this compound can serve this role, reacting with a carbonyl compound, an isocyanide, and (in the Ugi reaction) a carboxylic acid to generate complex peptide-like scaffolds. nih.govbeilstein-journals.org
Other MCRs: The piperazine amine can also participate in other MCRs, such as the Mannich reaction, which involves an amine, an active hydrogen compound, and a non-enolizable aldehyde.
The involvement of the compound in these reactions allows for the efficient generation of diverse molecular libraries, which is highly valuable in fields like drug discovery. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within the this compound molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. scispace.com
The key functional groups—nitrile, amide, piperazine ring, and the substituted benzene (B151609) ring—give rise to distinct peaks. The nitrile (C≡N) stretching vibration is typically observed as a sharp, intense band in the region of 2220-2240 cm⁻¹. researchgate.netijtsrd.com The carbonyl (C=O) group of the tertiary amide linkage produces a strong absorption band, generally found between 1630 and 1680 cm⁻¹.
The piperazine ring exhibits characteristic C-H stretching vibrations from its methylene (B1212753) groups, which appear in the 2800-3000 cm⁻¹ range. scispace.com C-N stretching vibrations associated with the piperazine ring and the amide linkage are typically found in the fingerprint region, from 1000 to 1350 cm⁻¹. The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. scispace.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (Piperazine) | Stretching | 2800 - 3000 | Medium |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |
| Amide (C=O) | Stretching | 1630 - 1680 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-N (Amide & Piperazine) | Stretching | 1000 - 1350 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. scispace.comresearchgate.net
In the ¹H NMR spectrum, the aromatic protons of the benzonitrile ring are expected to appear as multiplets in the downfield region, typically between 7.5 and 7.8 ppm. The protons on the piperazine ring will appear more upfield. Due to the restricted rotation around the amide C-N bond, the piperazine protons often show complex or broad signals, which may resolve into distinct multiplets at different temperatures. nih.govnih.gov Typically, the four protons adjacent to the carbonyl group are deshielded and appear at a different chemical shift than the four protons adjacent to the secondary amine.
In the ¹³C NMR spectrum, the carbon atom of the nitrile group (C≡N) is expected to resonate around 118-120 ppm. The carbonyl carbon (C=O) of the amide is typically found further downfield, around 165-170 ppm. The aromatic carbons of the benzonitrile ring will have signals between 110 and 140 ppm. rsc.org The aliphatic carbons of the piperazine ring will appear in the upfield region, generally between 40 and 50 ppm. nih.gov The presence of conformers due to amide bond rotation can sometimes lead to a doubling of signals in the ¹³C NMR spectrum as well. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic H (ortho to CN) | Doublet | ~7.7 - 7.8 |
| Aromatic H (ortho to C=O) | Doublet | ~7.5 - 7.6 |
| Piperazine H (adjacent to C=O) | Broad multiplet | ~3.6 - 3.9 |
| Piperazine H (adjacent to NH) | Broad multiplet | ~2.8 - 3.1 |
| Piperazine NH | Broad singlet | Variable |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~166 - 169 |
| Aromatic C (quaternary, attached to C=O) | ~138 - 141 |
| Aromatic CH (ortho to C=O) | ~128 - 130 |
| Aromatic CH (ortho to CN) | ~132 - 134 |
| Aromatic C (quaternary, attached to CN) | ~112 - 115 |
| C≡N (Nitrile) | ~118 - 119 |
| Piperazine CH₂ (adjacent to C=O) | ~42 - 48 |
| Piperazine CH₂ (adjacent to NH) | ~40 - 45 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. researchgate.net The molecular formula of the compound is C₁₂H₁₃N₃O, corresponding to a molecular weight of 215.25 g/mol . bldpharm.comfinetechnology-ind.com In electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.
The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.orgchemguide.co.uk A primary fragmentation pathway involves the cleavage of the amide bond. Another common fragmentation is the cleavage within the piperazine ring, a characteristic pattern for piperazine derivatives. researchgate.net
Key expected fragments include:
The benzoyl-nitrile cation: Formed by cleavage of the C-N amide bond, resulting in an ion with m/z corresponding to [C₈H₄NO]⁺.
The piperazine carbonyl cation: Formed by cleavage of the bond between the benzene ring and the carbonyl group, yielding an ion corresponding to [C₅H₉N₂O]⁺.
Loss of piperazine fragments: Cleavage within the piperazine ring can lead to the loss of ethyleneimine or other small nitrogen-containing fragments.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₄N₃O⁺ | 216 |
| [C₈H₄NO]⁺ | 4-cyanobenzoyl cation | 130 |
| [C₇H₄N]⁺ | Cyanophenyl radical cation | 102 |
| [C₅H₉N₂O]⁺ | Piperazine-1-carbonyl cation | 113 |
| [C₄H₉N₂]⁺ | Piperazinyl cation | 85 |
Solid-State Characterization: X-ray Crystallography and Polymorphism Studies
Such an analysis would be expected to confirm:
The planarity of the benzonitrile and amide groups.
The adoption of a chair conformation by the piperazine ring, which is the most stable arrangement. nih.gov
The specific intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, that dictate the crystal packing.
Furthermore, compounds like this compound can exhibit polymorphism , which is the ability to exist in multiple distinct crystalline forms. These polymorphs would have the same chemical composition but different crystal lattice arrangements, potentially leading to different physical properties such as melting point, solubility, and stability. X-ray powder diffraction (XRPD) is a key technique used to identify and distinguish between different polymorphic forms.
Thermal Analysis Techniques for Polymorphic Forms (e.g., DSC)
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of this compound, including its melting point and any polymorphic transitions.
A DSC thermogram plots the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, a sharp endothermic peak corresponding to its melting point would be observed. If the compound exhibits polymorphism, DSC can be used to identify the different forms. Each polymorph will typically have a distinct melting point. Additionally, solid-solid phase transitions between different polymorphic forms as a function of temperature can be observed as endothermic or exothermic events prior to melting. This information is critical in pharmaceutical and materials science for selecting the most stable crystalline form of a compound.
Computational Chemistry and Molecular Modeling of 4 Piperazine 1 Carbonyl Benzonitrile Derivatives
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems. mdpi.comderpharmachemica.com By employing functionals like B3LYP combined with appropriate basis sets, researchers can accurately model the behavior of 4-(piperazine-1-carbonyl)benzonitrile derivatives. researchgate.netfigshare.comresearchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. For derivatives of this compound, substitutions on the piperazine (B1678402) or benzonitrile (B105546) rings can modulate this energy gap, thereby tuning the molecule's reactivity. DFT calculations allow for the precise determination of these orbital energies and their distribution across the molecule. figshare.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -6.5 | -1.2 | 5.3 |
| Derivative B | -6.2 | -1.5 | 4.7 |
| Derivative C | -6.8 | -1.1 | 5.7 |
This table presents illustrative data typical for such compounds based on DFT calculations.
Prediction of Spectroscopic Signatures
DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts. researchgate.netchemrxiv.org Theoretical vibrational frequencies can be calculated and then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. derpharmachemica.comresearchgate.net For instance, the characteristic C≡N stretch of the nitrile group and the C=O stretch of the amide can be accurately predicted. These theoretical calculations provide a detailed understanding of the vibrational properties of the molecule. nih.gov
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C≡N | Stretching | 2235 | 2228 |
| C=O (Amide) | Stretching | 1650 | 1642 |
| C-N (Piperazine) | Stretching | 1175 | 1169 |
| Aromatic C-H | Stretching | 3085 | 3080 |
This table shows a comparison of theoretical and experimental vibrational frequencies, a common practice in DFT studies. researchgate.net
Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. figshare.comnih.gov The MEP map uses a color scale to indicate different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). chemrxiv.org These descriptors provide quantitative measures of the molecule's reactivity and stability. mdpi.com
| Parameter | Formula | Value (illustrative) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 eV |
| Global Softness (S) | 1/(2η) | 0.188 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/ (2η) | 2.82 eV |
This table outlines key reactivity descriptors derived from FMO energies.
Noncovalent Interactions and Conformational Landscape Analysis
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional structure and conformational stability of molecules. rsc.org Analysis methods like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions within a crystal structure. nih.gov For this compound derivatives, the flexibility of the piperazine ring allows for different conformations (e.g., chair, boat). DFT can be used to calculate the energies of these conformers to identify the most stable structures and the energy barriers for interconversion.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. unica.itnih.gov MD simulations provide a detailed view of the conformational flexibility of the piperazine ring and the rotational freedom around the amide bond. By simulating the molecule's movement in a solvent environment, researchers can explore its accessible conformational space and identify the most populated and energetically favorable states, which is crucial for understanding how these molecules might interact with biological targets like proteins. researchgate.net
In Silico ADME Prediction for Research Compound Prioritization
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of candidate molecules. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to assess the drug-likeness of compounds. mdpi.comnih.gov Various computational models and rules, such as Lipinski's Rule of Five, are used to predict properties like oral bioavailability, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.netnih.gov These predictions help prioritize which derivatives of this compound are most promising for further experimental investigation, saving time and resources. nih.gov
| ADME Parameter | Predicted Value/Compliance | Importance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule |
| LogP (Lipophilicity) | < 5 | Lipinski's Rule |
| H-bond Donors | 1 | Lipinski's Rule |
| H-bond Acceptors | 3 | Lipinski's Rule |
| TPSA (Topological Polar Surface Area) | 56.13 Ų | Cell Permeability chemscene.com |
| GI Absorption | High | Oral Bioavailability |
| BBB Permeant | No | CNS side effects |
This table summarizes key predicted ADME properties for the parent compound this compound. chemscene.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that are significantly correlated with their inhibitory activities against various biological targets.
One such study focused on a series of piperazine derivatives as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial target in cancer therapy. mdpi.com The QSAR model developed in this research revealed that a combination of electronic, structural, and physicochemical properties significantly influences the inhibitory potency. The key molecular descriptors identified were:
Lowest Unoccupied Molecular Orbital Energy (ELUMO): Relates to the electron-accepting ability of the molecule.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Molar Refractivity (MR): Relates to the volume occupied by the molecule and its polarizability.
Aqueous Solubility (Log S): Represents the solubility of the compound in water.
Topological Polar Surface Area (PSA): Correlates with passive molecular transport through membranes.
Refractive Index (n): An optical property related to molecular density.
The statistical significance of the developed QSAR models demonstrated their predictive power, enabling the in silico screening and design of new candidate compounds with potentially enhanced activity. mdpi.com
Another QSAR study on piperazine and keto piperazine derivatives as renin inhibitors also highlighted the importance of specific descriptors. openpharmaceuticalsciencesjournal.com The most robust QSAR model indicated that constitutional descriptors, which relate to the chemical composition of the molecule, play a vital role in the ligand-enzyme binding. The identified descriptors included:
Sv (Sum of valence electrons): Total number of valence electrons.
nDB (Number of double bonds): The count of double bonds within the molecule.
nO (Number of oxygen atoms): The count of oxygen atoms.
This model achieved a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating its robustness and predictive capability for designing more potent renin inhibitors. openpharmaceuticalsciencesjournal.comscispace.com
Table 1: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives
| Target | Key Descriptors | Type of Descriptor | Reference |
|---|---|---|---|
| mTORC1 | ELUMO, ω, MR, Log S, PSA, n | Electronic, Structural, Physicochemical | mdpi.com |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is crucial for understanding the binding mode of this compound derivatives and identifying the key interactions that stabilize the ligand-protein complex.
Studies on various piperazine derivatives have employed molecular docking to elucidate their mechanism of action against different targets, such as cancer-related proteins and chemokine receptors. nih.govnih.gov For instance, in a study targeting the C-C chemokine receptor type 1 (CCR1), an important drug target for inflammatory diseases, docking was performed on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives. nih.gov These simulations provided a detailed view of the ligand's conformation within the receptor's binding pocket.
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score in units of kcal/mol. This score estimates the free energy of binding, with lower (more negative) values indicating a more stable and favorable interaction.
In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives designed to target the cancer-associated protein Carbonic Anhydrase IX (CAIX), molecular docking was used to predict the binding affinities for a series of compounds (SA1-SA7). nih.gov The docking study, conducted using the AutoDock4 tool on the CAIX protein (PDB: 5FL4), revealed a range of binding affinities. nih.gov
Table 2: Predicted Binding Affinities of Piperazine Derivatives against CAIX
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| SA1 | -7.39 |
| SA2 | -8.39 |
| SA3 | -7.92 |
| SA4 | -8.04 |
| SA5 | -7.95 |
| SA6 | -7.65 |
| SA7 | -8.61 |
Data sourced from a molecular docking study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov
The results showed that compound SA7 had the highest predicted binding affinity (-8.61 kcal/mol), suggesting it forms the most stable complex with the CAIX protein among the tested derivatives. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing.
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for stabilizing the ligand in the binding pocket.
The docking study of piperazine-linked naphthalimide derivatives with CAIX identified several key residues involved in forming hydrogen bonds with the ligands. These interactions are crucial for the compounds' inhibitory activity. nih.gov
Table 3: Key Interacting Residues in CAIX with Piperazine Derivatives
| Interacting Residue |
|---|
| Arg6 |
| Trp9 |
| Arg64 |
| Asn66 |
| His68 |
| Gln71 |
| Gly71 |
| Leu91 |
| Gln92 |
| Ala128 |
| Val130 |
| Thr200 |
| Thr201 |
| Pro202 |
Residues identified as forming hydrogen bonds with piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov
Similarly, in the study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives as CCR1 antagonists, docking results highlighted that the residue Tyr113 was crucial for interacting with the ligand through hydrogen bonding. This specific interaction was deemed responsible for anchoring the ligands inside the active site, providing a clear rationale for their inhibitory mechanism. nih.gov
Structure Activity Relationship Sar and Rational Design in Biological Contexts
Systemic Analysis of Substituent Effects on Biological Target Interaction
The biological activity of 4-(piperazine-1-carbonyl)benzonitrile derivatives can be finely tuned by introducing various substituents at different positions of the molecule. Understanding the influence of these modifications is paramount for the rational design of potent and selective agents.
Influence of Benzonitrile (B105546) Ring Substituents
Substituents on the benzonitrile ring play a critical role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to target proteins. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, the introduction of a fluorine atom on the benzonitrile ring has been shown to be a key determinant of activity.
A notable example is the potent PARP-1 inhibitor, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one , where the fluorine atom is adjacent to the piperazine-carbonyl group. nih.gov While this compound has a more complex structure, the principles of substitution on the phenyl ring attached to the piperazine-carbonyl moiety are relevant. The electron-withdrawing nature of the fluorine atom can influence the charge distribution of the ring and its interaction with the amino acid residues in the active site of the enzyme.
In a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the introduction of electron-donating methoxy (B1213986) groups on the phenyl ring led to an increase in cytotoxic activity against several cancer cell lines. mdpi.com Conversely, compounds with halogen substituents also demonstrated promising activity. mdpi.com This suggests that both electron-donating and electron-withdrawing groups can be beneficial, and the optimal substitution pattern is likely target-dependent.
Table 1: Influence of Benzonitrile Ring Substituents on Biological Activity
| Substituent | Position | Effect on Activity | Reference |
| Fluorine | 4-fluoro (adjacent to piperazine-carbonyl) | Potent PARP-1 inhibition | nih.gov |
| Methoxy (electron-donating) | para | Increased cytotoxic activity | mdpi.com |
| Halogens (electron-withdrawing) | Not specified | Promising cytotoxic activity | mdpi.com |
Role of Piperazine (B1678402) N- and C-Substitutions
The piperazine ring is a highly versatile component of the this compound scaffold, offering two nitrogen atoms and four carbon atoms that can be substituted to modulate the compound's properties.
N-Substitutions: The nitrogen atom at the 4-position of the piperazine ring (N-4) is a common site for modification. In the development of PARP inhibitors, a cyclopropanecarbonyl group at this position was found to be optimal for potent enzymatic and cellular activity. nih.gov This highlights the importance of the N-acyl group in establishing key interactions within the target's binding site. The size and nature of the N-substituent can significantly impact potency and selectivity. For instance, in a series of piperazine derivatives, it was observed that the activity gets lower as the substituents get bigger. nih.gov
C-Substitutions: While less common, substitutions on the carbon atoms of the piperazine ring can also influence biological activity. These modifications can alter the conformation of the piperazine ring, which exists in chair and boat conformations, and thereby affect the spatial orientation of the substituents. rsc.orgresearchgate.net The introduction of substituents on the carbon atoms of the piperazine ring can create chiral centers, leading to stereoisomers with potentially different biological activities.
Table 2: Role of Piperazine N- and C-Substitutions on Biological Activity
| Substitution Position | Substituent | Effect on Activity | Reference |
| N-4 | Cyclopropanecarbonyl | Potent PARP-1 inhibition | nih.gov |
| N-4 | Increasing substituent size | Decreased activity | nih.gov |
| C-atoms | Various | Alters ring conformation and spatial orientation of other groups | rsc.orgresearchgate.net |
Impact of the Piperazine-Carbonyl Linker Modifications
The piperazine-carbonyl linker connects the benzonitrile moiety to the rest of the molecule and plays a crucial role in maintaining the correct orientation of these two key pharmacophoric elements. Modifications to this linker can have a profound impact on the compound's biological activity.
The rigidity of the linker is an important factor. The insertion of a piperazine moiety into a linker is known to improve rigidity. rsc.orgnih.gov This conformational constraint can reduce the entropic penalty upon binding to the target, leading to higher affinity.
Furthermore, the pKa of the piperazine ring is significantly affected by the chemical groups in its vicinity, and slight modifications in the linker can alter the protonation state of the piperazine nitrogen. rsc.org This is particularly important for compounds that need to cross cell membranes or interact with charged residues in the target protein. Studies on PROTACs (Proteolysis Targeting Chimeras) have shown that embedding the piperazine ring within one or two amide bonds in the linker can be a good strategy to improve metabolic stability by preventing N-dealkylation reactions. nih.gov
Elucidation of Pharmacophore Models for Targeted Biological Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, a general pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the nitrile group.
A hydrogen bond acceptor feature associated with the carbonyl oxygen.
A hydrophobic/aromatic feature representing the benzonitrile ring.
A positive ionizable feature at the distal nitrogen of the piperazine ring, which is often protonated at physiological pH.
Additional hydrophobic or hydrogen bonding features depending on the specific substituents on the piperazine ring.
The development of a pharmacophore model for a specific target allows for the virtual screening of large compound libraries to identify new potential inhibitors. For instance, a pharmacophore model for Polo-like kinase-1 (PLK-1) inhibitors based on a pyrazoloquinazoline class of compounds included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature. researchgate.net While not directly on the this compound scaffold, this illustrates the types of features that are important for kinase inhibition.
Rational Design of Analogs for Enhanced Target Selectivity
Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on a thorough understanding of the SAR and the three-dimensional structure of the biological target.
For the this compound scaffold, enhancing target selectivity is a key objective. For example, in the design of PARP inhibitors, achieving selectivity for PARP-1 over other PARP family members is crucial to minimize off-target effects. The rational design of selective inhibitors often involves exploiting unique structural features of the target's active site. rsc.orgnih.gov
One strategy to enhance selectivity is to introduce substituents that can form specific interactions with non-conserved amino acid residues in the target protein. For instance, the design of selective PARP4 inhibitors was based on a quinazolin-4(3H)-one scaffold with substituents at the C-8 position designed to interact with a unique threonine residue in the PARP4 nicotinamide (B372718) sub-pocket. rsc.orgnih.gov This principle can be applied to the this compound scaffold by designing analogs with substituents on the benzonitrile or piperazine rings that can selectively interact with the desired target.
Another approach is to modify the piperazine N-substituent to optimize interactions in a specific sub-pocket of the active site. The discovery of 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one as a potent and bioavailable PARP-1 inhibitor is a testament to the success of this strategy. nih.gov The cyclopropyl (B3062369) group was identified through optimization of the N-acyl substituent to fit into a specific region of the PARP-1 active site.
Mechanistic Studies of Biological Interactions in Vitro and Preclinical Research
Enzyme Modulation and Inhibition Mechanisms
Inhibitory Activity against Mycobacterium tuberculosis IMPDH
The piperazine-carbonyl scaffold is a key feature in a class of compounds investigated for their inhibitory effects on the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mycobacterium tuberculosis (M. tb). This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides, making it a vital target for antitubercular drug development. nih.govnih.gov
In a comprehensive structure-activity relationship (SAR) study, researchers synthesized and evaluated a series of analogues based on a lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone. nih.gov Within this series, modifications to the cyclohexylcarbonyl portion of the molecule provided significant insight into the requirements for enzyme inhibition and whole-cell activity. One particularly relevant analogue, 3-[4-(isoquinoline-5-sulfonyl)piperazine-1-carbonyl]benzonitrile (compound 16 ), incorporates the benzonitrile (B105546) feature of the titular compound. nih.gov
This compound, along with others featuring aromatic substitutions, was tested for its ability to inhibit the M. tb IMPDH enzyme (MtbIMPDH) and for its minimum inhibitory concentration (MIC₉₀) against replicating M. tb H37Rv in whole-cell assays. nih.gov The piperazine (B1678402) and isoquinoline (B145761) rings were determined to be essential for target-selective activity. nih.govnih.gov While some derivatives showed potent enzyme inhibition, this did not always translate to potent whole-cell activity, highlighting the complexities of drug penetration and metabolism in M. tb. nih.gov
| Compound Name | MtbIMPDH IC₅₀ (μM) | M. tb H37Rv MIC₉₀ (μM) |
| 3-[4-(isoquinoline-5-sulfonyl)piperazine-1-carbonyl]benzonitrile | >100 | >100 |
| 4-[4-(isoquinoline-5-sulfonyl)piperazine-1-carbonyl]benzonitrile | 1.3 | >100 |
| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Lead) | 0.27 | 3.9 |
Data sourced from Singh V, et al. (2019). nih.gov
Receptor Binding and Antagonist/Agonist Profiling
The arylpiperazine structure is a well-established pharmacophore in medicinal chemistry, known for its interaction with a wide range of G protein-coupled receptors (GPCRs).
The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a prime target for antiviral therapies. semanticscholar.orgresearchgate.net The 4-(piperazin-1-yl)benzonitrile (B3024897) framework has been identified as a favored scaffold for the development of CCR5 antagonists. semanticscholar.org
In a study focused on creating novel piperazine derivatives as CCR5 antagonists, researchers employed a fragment-assembly strategy. They evaluated compounds for their ability to inhibit CCR5-mediated cell fusion. One derivative, which introduced a carbonyl group to the piperazine ring (13d ), was synthesized to reduce the basicity of the piperazine nitrogen, a common strategy in drug design. However, this modification, along with others, did not lead to potent CCR5 fusion activity in the assays performed, suggesting that while the benzonitrile and piperazine components are important, their specific connectivity and the electronic properties of the piperazine are crucial for optimal receptor antagonism. semanticscholar.org The study concluded that the 4-(piperazin-1-yl)benzonitrile scaffold itself is a more promising starting point for further optimization. semanticscholar.org
| Compound Description | CCR5 Fusion Inhibition IC₅₀ (μM) |
| Compound 13d (featuring a piperazine-carbonyl moiety) | > 50 |
| Compound 23h (optimized derivative from the 4-(piperazin-1-yl)benzonitrile series) | 6.29 |
Data sourced from Fan Z, et al. (2013). semanticscholar.org
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that tumor cells exploit to evade immune surveillance. mdpi.comrsc.org While monoclonal antibodies that block this interaction are established cancer therapies, significant research has focused on developing small-molecule inhibitors as alternatives. mdpi.comnih.govnih.gov These small molecules often work by inducing and stabilizing the dimerization of PD-L1, which prevents its binding to PD-1. mdpi.com
A review of the scientific literature did not identify any small-molecule inhibitors of the PD-1/PD-L1 interaction based on the specific 4-(piperazine-1-carbonyl)benzonitrile scaffold. The field is dominated by other structural classes, such as compounds with biphenyl, naphthyridin, indane, and benzamide (B126) cores. nih.govnih.govnih.gov
Arylpiperazine derivatives are renowned for their high affinity for various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, and are central to many drugs used for central nervous system (CNS) disorders. mdpi.comnih.govsemanticscholar.org The this compound structure contains a core arylpiperazine-like moiety.
Studies on a wide range of N-arylpiperazine derivatives have demonstrated that substitution on the aryl ring and the nature of the substituent at the N4 position of the piperazine ring are key determinants of binding affinity and selectivity. nih.govsemanticscholar.org For instance, compounds where the aryl group is a 2-methoxyphenyl ring often show very high affinity for the 5-HT₁ₐ receptor. nih.govsemanticscholar.org The affinity of these compounds has been evaluated in radioligand binding assays against a panel of CNS receptors.
| Compound Name | Receptor | Binding Affinity Kᵢ (nM) |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT₁ₐ | 0.6 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine | 5-HT₁ₐ | 1.2 |
| Compound 9b (A biphenyl-piperazine derivative) | 5-HT₁ₐ | 23.9 |
| Compound 9b (A biphenyl-piperazine derivative) | 5-HT₂ₐ | 39.4 |
| Compound 9b (A biphenyl-piperazine derivative) | 5-HT₇ | 45.0 |
Data sourced from Glennon RA, et al. (1988) nih.gov, Dalpiaz A, et al. (2022) semanticscholar.org, and Cichero E, et al. (2020). mdpi.com
Intracellular Signaling Pathway Interventions
The androgen receptor (AR) is a critical driver of prostate cancer, and therapies often target this receptor. nih.govnih.gov A novel therapeutic strategy involves the targeted degradation of the AR protein using Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (AR), leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov
MDM2-p53 Pathway Modulation
The interaction between the murine double minute 2 (MDM2) homolog and the tumor suppressor protein p53 is a critical target in oncology. MDM2 is an E3 ubiquitin ligase that negatively regulates p53, promoting its degradation and thereby inhibiting its tumor-suppressing functions, which include cell cycle arrest and apoptosis. nih.govnih.gov The disruption of the MDM2-p53 interaction can restore p53 function, offering a promising therapeutic strategy for cancers with wild-type p53. nih.gov
Research into small-molecule inhibitors has identified various scaffolds capable of blocking this protein-protein interaction. While direct studies on this compound are not extensively documented in this context, the broader class of piperazine and piperidinone derivatives has shown significant potential. For instance, piperidinone-based inhibitors have been developed that demonstrate low nanomolar biochemical potency against the MDM2-p53 interaction, leading to the inhibition of cell proliferation in p53-dependent cancer cell lines. mdpi.com These compounds typically mimic key p53 amino acid residues—Phe19, Trp23, and Leu26—that are crucial for binding to a deep hydrophobic pocket on the MDM2 surface. thebiogrid.org Optimization of a piperidine-based scaffold led to compounds with potent cellular activity, highlighting the importance of the core heterocyclic structure in inhibitor design. nih.gov
One notable example, AM-6761, a piperidinone analogue, emerged as a highly potent inhibitor with a biochemical Half-Maximal Inhibitory Concentration (IC50) of 0.1 nM and a cellular IC50 of 16 nM in SJSA-1 osteosarcoma cells. nih.gov The development of such compounds underscores the potential for molecules with a piperazine or related heterocyclic core, like this compound, to be investigated for similar activity. The structural features of these inhibitors often include specific substitutions on the heterocyclic ring designed to enhance binding affinity and improve pharmacokinetic properties. nih.gov
Table 1: Potency of a Piperidinone-Based MDM2-p53 Inhibitor
| Compound | Biochemical Potency (HTRF IC50) | Cellular Potency (SJSA-1 EdU IC50) | Reference |
|---|---|---|---|
| AM-6761 | 0.1 nM | 16 nM | nih.gov |
Cell Cycle Perturbation and Apoptosis Induction Studies
Piperazine derivatives have been a focus of research for their ability to perturb the cell cycle and induce apoptosis in cancer cells. These are crucial mechanisms for anticancer agents, as they target the uncontrolled proliferation and survival of malignant cells.
Studies on various piperazine-containing molecules have demonstrated significant effects on cell cycle progression. For example, a specific dispiropiperazine derivative, SPOPP-3, was shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.gov This arrest prevents cells from entering mitosis, ultimately leading to cell death. Similarly, other studies on piperazine derivatives have noted cell cycle arrest at the sub-G1 and G2/M phases, which is a common precursor to apoptosis. nih.gov A derivative of ciprofloxacin (B1669076) containing a piperazine moiety was observed to induce G0/G1 cell cycle arrest in K562 and KG1-a leukemia cells. researchgate.net
In conjunction with cell cycle arrest, the induction of apoptosis is a key indicator of cytotoxic potential. Flow cytometry analysis has confirmed that piperazine derivatives can significantly increase the population of apoptotic cells. nih.govresearchgate.net The dispiropiperazine compound SPOPP-3 was found to induce not only apoptosis but also necrosis and DNA damage. nih.gov Another study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives reported potent antiproliferative activity against a wide range of cancer cell lines, including those from colon, prostate, breast, and lung tumors, with their mechanism of action involving the induction of apoptosis. nih.gov
Table 2: Effects of Piperazine Derivatives on Cell Cycle and Apoptosis
| Compound Class | Effect | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Dispiropiperazine (SPOPP-3) | Cell Cycle Arrest | SW480 | Arrest at G2/M phase | nih.gov |
| Dispiropiperazine (SPOPP-3) | Apoptosis Induction | SW480 | Induces apoptosis, necrosis, and DNA damage | nih.gov |
| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Cell Cycle Arrest | BT-474 | Arrest at sub-G1 and G2/M phase | nih.gov |
| Ciprofloxacin Derivative (4-DMOCP) | Apoptosis Induction | K562 & KG1-a | Over 60% of cells undergo apoptosis after 72h | researchgate.net |
Angiogenesis Inhibition (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anticancer therapies. nih.gov Several piperazine-containing compounds have been investigated as inhibitors of VEGFR-2 tyrosine kinase.
A series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties were synthesized and evaluated for their antiproliferative activity through VEGFR-2 inhibition. nih.gov Two of these compounds demonstrated inhibitory activity comparable to the standard drug sorafenib, with IC50 values of 46.83 nM and 51.09 nM. nih.gov Further biological evaluation revealed that these compounds could arrest the cell cycle in the S phase and induce both early and late apoptosis. nih.gov
In another study, new derivatives based on a piperazinylquinoxaline scaffold were designed as VEGFR-2 inhibitors. nih.gov These compounds exhibited IC50 values ranging from 0.19 to 0.60 µM against VEGFR-2. nih.gov Molecular modeling studies often accompany such research to elucidate the binding modes of these inhibitors within the ATP-binding domain of VEGFR-2, typically showing interactions with key residues like Cys919, Glu885, and Asp1046. nih.gov The consistent finding of VEGFR-2 inhibitory activity among various piperazine scaffolds suggests that the this compound structure could also possess anti-angiogenic properties.
Table 3: VEGFR-2 Inhibitory Activity of Piperazine Derivatives
| Compound Class | IC50 against VEGFR-2 | Reference Drug (Sorafenib) IC50 | Reference |
|---|---|---|---|
| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivative 1 | 46.83 ± 2.4 nM | 51.41 ± 2.3 nM | nih.gov |
| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivative 2 | 51.09 ± 2.6 nM | 51.41 ± 2.3 nM | nih.gov |
| Piperazinylquinoxaline derivative | 0.19 µM | 0.08 µM | nih.gov |
| Phthalazine derivative 2g | 0.148 µM | Not specified | rsc.org |
| Phthalazine derivative 4a | 0.196 µM | Not specified | rsc.org |
Investigation of Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation
The piperazine nucleus is a structural component of many compounds exhibiting antioxidant activity. nih.gov These molecules can mitigate oxidative stress, which is implicated in numerous diseases, by scavenging free radicals and modulating the cellular redox environment.
Various studies have synthesized and evaluated piperazine derivatives for their antioxidant potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized, with some compounds showing moderate antioxidant activity in the DPPH assay. eurjchem.com Another study on benzene (B151609) sulfonamide-piperazine hybrids found that several compounds had high antioxidant capacity, with one compound in particular showing better activity than reference standards in FRAP and other assays. nih.gov
Conversely, some piperazine derivatives have been shown to generate reactive oxygen species (ROS) within cells. nih.gov This pro-oxidant activity can also be a mechanism for anticancer effects, as high levels of ROS can induce oxidative DNA damage and trigger cell death pathways. The ability to modulate ROS levels, either by acting as an antioxidant or a pro-oxidant depending on the cellular context, is a significant area of investigation for this class of compounds.
Table 4: Antioxidant Activity of Piperazine Derivatives
| Compound Class | Assay | Result (IC50 or Activity) | Reference |
|---|---|---|---|
| 1-Aryl/aralkyl piperazine derivative 3c | DPPH | IC50: 189.42 µmol/L | nih.gov |
| Benzene sulfonamide-piperazine hybrid (Compound 4) | FRAP | IC50: 0.08 mM | nih.gov |
| Benzene sulfonamide-piperazine hybrid (Compound 4) | CUPRAC | IC50: 0.21 mM | nih.gov |
| 1-(1,4-Benzodioxane-2-carbonyl)piperazine derivative (7a) | DPPH | Moderate activity | eurjchem.com |
Applications in Materials Science and Non Biological Systems
Development of Organic Electronic Materials
The benzonitrile (B105546) moiety is a key component in the design of various organic electronic materials. rsc.org While direct applications of 4-(piperazine-1-carbonyl)benzonitrile in this field are not extensively documented, its structural components suggest significant potential. Benzonitrile derivatives are utilized in creating polymer hosts for organic light-emitting diodes (OLEDs), particularly those employing thermally activated delayed fluorescence (TADF). rsc.orgrsc.org These materials are crucial for developing efficient and cost-effective solution-processable OLEDs. rsc.org The incorporation of nitrile groups can influence the electronic properties and molecular packing of organic semiconductors, which are fundamental to their performance. lbl.gov
Furthermore, piperazine (B1678402) and its derivatives are used to synthesize more complex structures like covalent triazine frameworks (CTFs). nih.gov These porous organic polymers are constructed from nitrile-containing monomers and have applications in gas separation and storage. nih.gov The stability and reactivity of compounds like this compound make them suitable precursors for creating novel polymers with enhanced properties for industrial use. chemimpex.com
The general synthetic strategies towards advanced organic materials often involve leveraging the properties of specific functional groups. The table below outlines the roles of related structural motifs in organic electronics.
| Structural Motif | Role in Organic Electronics | Example Application |
| Benzonitrile | Electron-accepting unit, precursor for triazine-based materials. | Host materials for green and blue TADF-OLEDs. rsc.orgresearchgate.net |
| Piperazine | Electron-donating unit, building block for complex polymers. | Component in the synthesis of covalent triazine frameworks (CTFs). nih.gov |
| Donor-Acceptor | Facilitates intramolecular charge transfer (ICT), crucial for TADF. | Multifunctional materials with mechanofluorochromic properties. rsc.org |
Role in Charge Transfer Processes for Advanced Technologies
The structure of this compound, featuring an electron-donating piperazine group connected to an electron-accepting benzonitrile group, is characteristic of a donor-acceptor (D-A) molecule. This arrangement is fundamental to intramolecular charge transfer (ICT) processes, which are vital for a range of advanced technologies, including sensors and molecular switches. mdpi.com
In similar D-A systems, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated excited state. This process, known as photoinduced electron transfer (PET), significantly alters the photophysical properties of the molecule, such as its fluorescence. nih.gov For instance, in naphthalimide-piperazine derivatives, the protonation of the piperazine nitrogen can inhibit the PET process, leading to a dramatic increase in fluorescence intensity. This "on-off" switching behavior makes them suitable for use as pH sensors. mdpi.com
The efficiency of charge transfer is highly dependent on the molecular geometry and the surrounding environment. In many donor-acceptor benzonitriles, a twisting of the donor group relative to the benzonitrile ring is crucial for the formation of the ICT state, a concept known as the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net This phenomenon is responsible for the dual fluorescence observed in some of these compounds. researchgate.net The study of such processes in molecules analogous to this compound provides insights into designing materials with tunable electronic and optical properties.
The table below summarizes key charge transfer phenomena in related piperazine-benzonitrile systems.
| Phenomenon | Description | Technological Relevance |
| Photoinduced Electron Transfer (PET) | Electron transfer from a donor to an acceptor moiety upon light absorption. | Fluorescent sensors, molecular switches. mdpi.comnih.gov |
| Twisted Intramolecular Charge Transfer (TICT) | Charge transfer accompanied by a conformational twisting of the molecule. | Dual fluorescence emitters, probes for local environment polarity. researchgate.net |
| Charge-Transfer Complexes | Formation of complexes between electron donors and acceptors. | Spectrophotometric analysis, organic conductors. rsc.org |
Utilization in Specialty Chemical Manufacturing
Beyond its potential in advanced materials, this compound and its close analogs are valuable intermediates in the synthesis of specialty chemicals. The compound's structure allows for various chemical modifications, making it a versatile building block for more complex molecules. chemimpex.com
A primary application is in the pharmaceutical industry, where piperazine-containing compounds are ubiquitous. nih.gov The piperazine ring is a common scaffold in drug discovery, and intermediates like 4-(1-piperazinyl)benzonitrile are used in the synthesis of a wide range of therapeutic agents, including antipsychotic and antidepressant medications. chemimpex.com The synthesis of complex drugs often involves multi-step processes where piperazine derivatives are introduced to impart specific pharmacological properties. google.comresearchgate.net
In addition to pharmaceuticals, this compound serves as an intermediate in the production of agrochemicals and other fine chemicals. chemimpex.com Its stability and defined reactivity make it suitable for constructing larger molecules with desired functionalities for various industrial applications. chemimpex.com The versatility of the piperazine and benzonitrile moieties allows chemists to use them in a variety of coupling and condensation reactions to build molecular complexity. nih.gov
Advanced Analytical Method Development for Compound Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, LC-MS)
Chromatographic techniques are indispensable for assessing the purity of "4-(Piperazine-1-carbonyl)benzonitrile" and for the separation of any potential isomers. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is typically dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," GC-MS can be employed to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials like benzonitrile (B105546). rsc.orgnih.gov The methodology involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. semanticscholar.org The separated components then enter a mass spectrometer, which provides detailed mass spectra for identification.
A typical GC-MS method for purity assessment would involve a temperature-programmed oven to ensure the elution of compounds with a wide range of boiling points. semanticscholar.org The mass spectrometer would operate in electron impact (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly versatile and sensitive technique, particularly well-suited for non-volatile or thermally labile compounds like "this compound." gassnova.no High-Performance Liquid Chromatography (HPLC) is used to separate the compound from non-volatile impurities and potential isomers based on their differential partitioning between a mobile phase and a stationary phase. researchgate.net The eluent from the HPLC is then introduced into a mass spectrometer for detection and identification.
For purity assessment, a reversed-phase HPLC method is commonly developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a sample mixture. researchgate.net The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, provides high sensitivity and selectivity for the detection of the target compound and any impurities. nih.govmdpi.com
Isomer Separation:
The separation of isomers, particularly enantiomers (non-superimposable mirror images), requires specialized chromatographic techniques. nih.gov While "this compound" itself is not chiral, the synthesis or presence of chiral impurities would necessitate chiral chromatography. youtube.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. welch-us.com The CSP interacts differently with each enantiomer, leading to their separation. researchgate.net The choice of CSP and mobile phase is critical and often requires significant method development.
Interactive Data Table: Illustrative Chromatographic Conditions for Purity Assessment
| Parameter | GC-MS | LC-MS |
| Column | TR-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase/Carrier Gas | Helium | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Oven/Column Temperature | 50°C (2 min), then 20°C/min to 300°C (5 min) | 40°C |
| Injection Volume | 1 µL (splitless) | 2 µL |
| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
Quantitative Analytical Methodologies for Research Sample Analysis
Accurate quantification of "this compound" in research samples is crucial for understanding its properties and behavior in various experimental systems. LC-MS/MS (tandem mass spectrometry) is the gold standard for quantitative analysis due to its high sensitivity and selectivity.
LC-MS/MS Method Development:
A quantitative LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The HPLC method is developed to ensure that the target analyte is well-resolved from any interfering components in the sample matrix. The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a very high degree of selectivity and sensitivity.
Method validation is a critical component of developing a reliable quantitative assay. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net
Accuracy: The closeness of the measured value to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected. jocpr.com
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.netjocpr.com
For compounds like piperazine (B1678402) derivatives that may lack a strong chromophore for UV detection, derivatization can be employed to enhance detection by HPLC-UV. jocpr.com However, the sensitivity of modern LC-MS/MS systems often obviates the need for such derivatization. sielc.com
Interactive Data Table: Representative Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Q & A
Basic: What are the common synthetic routes for 4-(Piperazine-1-carbonyl)benzonitrile?
Answer:
The synthesis typically involves coupling piperazine derivatives with a benzoyl group. Key steps include:
- Acylation of Piperazine : Reacting piperazine with a benzoyl chloride derivative (e.g., 4-cyanobenzoyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl .
- Nucleophilic Substitution : Introducing substituents to the piperazine ring via chloroacetyl chloride or similar reagents, followed by purification via flash chromatography or crystallization .
- Example Protocol : In a DCM solution, 1-(4-fluorobenzyl)piperazine reacts with 4-cyanobenzoyl chloride in the presence of DIPEA, yielding the target compound after purification (45–85% yield) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm the piperazine ring’s connectivity and the benzonitrile moiety. For example, the carbonyl group (C=O) resonates at ~165–170 ppm in C NMR .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (C=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 381.47 g/mol as per computed data) .
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Weight : 381.47 g/mol (computed) .
- Topological Polar Surface Area (TPSA) : 47.3 Ų, indicating moderate solubility in polar solvents .
- LogP : XLogP ≈ 4.2, suggesting significant lipophilicity .
- Rotatable Bonds : 4, influencing conformational flexibility and pharmacokinetics .
Advanced: How can researchers optimize reaction conditions to improve coupling efficiency between piperazine and benzoyl groups?
Answer:
Strategies include:
- Base Selection : Use DIPEA over weaker bases to enhance deprotonation of piperazine’s secondary amine, improving nucleophilicity .
- Solvent Optimization : Replace DCM with THF or acetonitrile to stabilize intermediates and reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize thermal degradation of reactive intermediates .
- Catalysis : Employ Fe or Pd catalysts for C–N bond formation in low-yielding steps .
Advanced: How should researchers address impurities or byproducts during synthesis?
Answer:
- Chromatographic Purification : Use gradient flash chromatography (e.g., hexane/ethyl acetate) to separate unreacted starting materials or dimeric byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate high-purity crystals .
- Analytical Monitoring : Employ HPLC-MS to detect and quantify impurities early, adjusting stoichiometry or reaction time as needed .
Advanced: What computational methods are used to predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina, leveraging the compound’s piperazine ring for hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with activity using descriptors like TPSA and LogP .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 inhibition risks .
Advanced: How can spectral data contradictions between computed and experimental results be resolved?
Answer:
- X-ray Crystallography : Resolve ambiguities in molecular structure (e.g., piperazine ring puckering) by comparing experimental crystal data with computational models .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to refine NMR chemical shift predictions .
- Error Analysis : Cross-validate computational parameters (e.g., solvent models in COSMO-RS) against experimental conditions .
Advanced: What methodologies are recommended for assessing the compound’s biological activity in vitro?
Answer:
- Enzyme Inhibition Assays : Test IC values against targets like carbonic anhydrase or tyrosine kinases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to quantify affinity for serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
